Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2102412-10-0
VCID: VC11661307
InChI: InChI=1S/C13H16FNO4/c14-11-8-15(7-6-13(11,17)18)12(16)19-9-10-4-2-1-3-5-10/h1-5,11,17-18H,6-9H2
SMILES: C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16FNO4
Molecular Weight: 269.27 g/mol

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

CAS No.: 2102412-10-0

Cat. No.: VC11661307

Molecular Formula: C13H16FNO4

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate - 2102412-10-0

Specification

CAS No. 2102412-10-0
Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
IUPAC Name benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C13H16FNO4/c14-11-8-15(7-6-13(11,17)18)12(16)19-9-10-4-2-1-3-5-10/h1-5,11,17-18H,6-9H2
Standard InChI Key KRNXUZSSOHLDKH-UHFFFAOYSA-N
SMILES C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Considerations

The IUPAC name of the compound, benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, reflects its core piperidine ring substituted at positions 1 (benzyl carboxylate), 3 (fluorine), and 4 (two hydroxyl groups). The presence of two hydroxyl groups at the 4-position introduces significant polarity, while the fluorine atom enhances lipophilicity—a balance critical for membrane permeability in biological systems.

Key Structural Features:

  • Piperidine Ring: A six-membered saturated nitrogen heterocycle providing conformational rigidity.

  • Benzyl Carboxylate: Enhances stability and serves as a protecting group in synthetic routes.

  • Fluorine Substituent: Modulates electronic properties and metabolic stability.

  • 4,4-Dihydroxy Groups: Facilitate hydrogen bonding with biological targets or solvents.

A comparison with analogous compounds highlights structural divergences (Table 1).

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Functional GroupsMolecular Weight (g/mol)
Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylateC₁₃H₁₆FNO₄-F, -OH (×2), benzyl carboxylate269.27
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylateC₁₃H₁₆FNO₃-F, -OH, benzyl carboxylate253.27
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylateC₁₄H₁₇F₂NO₃-F, -CH₂F, -OH, benzyl carboxylate285.29

Synthetic Routes and Reaction Optimization

The synthesis of benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is inferred from patented methodologies for analogous fluorinated cyclohexane and piperidine derivatives . A multi-step approach is typically employed, emphasizing stereochemical control and functional group compatibility.

Core Reaction Steps

  • Piperidine Functionalization:

    • Starting from a piperidine precursor, fluorine is introduced via nucleophilic fluorination using agents like diethylaminosulfur trifluoride (DAST).

    • Simultaneous protection of the amine group with a benzyl carboxylate moiety ensures regioselectivity.

  • Dihydroxy Group Installation:

    • Oxidation of a di-substituted position (e.g., 4-methylene) using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) .

    • Acid-catalyzed hydrolysis of epoxide intermediates may also yield vicinal diols .

  • Purification:

    • Chromatography or crystallization from polar solvents (e.g., isopropanol) achieves high purity (>95%) .

Example Protocol (Adapted from ):

  • Step 1: React (R)-piperidine-3-carboxylic acid with dibromohydantoin in dichloromethane at 20–25°C to brominate the 4-position.

  • Step 2: Fluorinate the intermediate using DAST, followed by epoxidation with m-chloroperbenzoic acid (mCPBA).

  • Step 3: Hydrolyze the epoxide under acidic conditions to yield the 4,4-diol.

  • Step 4: Protect the amine with benzyl chloroformate in tetrahydrofuran (THF).

Biological Activity and Mechanistic Insights

While direct pharmacological data for benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate are unavailable, its structural analogs exhibit notable biological interactions:

Enzyme Inhibition

  • Fluorinated piperidines often act as inhibitors for enzymes like acetylcholinesterase or kinases, where fluorine’s electronegativity stabilizes transition-state analogs.

  • The 4,4-dihydroxy groups may chelate metal ions in enzyme active sites, enhancing binding affinity.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Serves as a precursor for prodrugs or active pharmaceutical ingredients (APIs) targeting inflammatory or infectious diseases.

Material Science

  • Functionalized piperidines are incorporated into polymers to enhance thermal stability or solubility .

Future Directions

  • Pharmacological Profiling: Screen for antimicrobial, anticancer, or neuroprotective activity.

  • Synthetic Methodology: Develop continuous-flow systems to improve yield and reduce waste .

  • Structure-Activity Relationships (SAR): Explore modifications to the benzyl or dihydroxy groups to optimize target engagement.

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